molecular formula C15H18N4O5 B11691837 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11691837
M. Wt: 334.33 g/mol
InChI Key: FDSMTBYRXUSZSA-LZYBPNLTSA-N
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Description

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and an acetohydrazide moiety linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Hydroxy substitution:

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with 2,3,4-trimethoxybenzaldehyde in the presence of an acid catalyst to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of a pyrazole-5-one derivative.

    Reduction: Formation of a hydroxyl derivative of the acetohydrazide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group on the pyrazole ring and the methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a hydroxy-substituted pyrazole ring and a trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H18N4O5/c1-22-11-5-4-9(14(23-2)15(11)24-3)8-16-18-12(20)6-10-7-13(21)19-17-10/h4-5,7-8H,6H2,1-3H3,(H,18,20)(H2,17,19,21)/b16-8+

InChI Key

FDSMTBYRXUSZSA-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2)OC)OC

Origin of Product

United States

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